molecular formula C13H17NO4 B2856442 2-Methoxy-6-pivalamidobenzoic acid CAS No. 94596-97-1

2-Methoxy-6-pivalamidobenzoic acid

Cat. No.: B2856442
CAS No.: 94596-97-1
M. Wt: 251.282
InChI Key: IZAPLQNXKLDGAW-UHFFFAOYSA-N
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Description

2-Methoxy-6-pivalamidobenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pivalamido (tert-butyl carboxamide) group at the 6-position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl moiety, which may influence its solubility and pharmacokinetic behavior in biological systems .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-8-6-5-7-9(18-4)10(8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAPLQNXKLDGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-pivalamidobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amine, which is then acylated with pivaloyl chloride to form the pivalamido group . The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-pivalamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-Hydroxy-6-pivalamidobenzoic acid.

    Reduction: 2-Methoxy-6-pivalamidobenzyl alcohol.

    Substitution: 2-Substituted-6-pivalamidobenzoic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Role as a Pharmaceutical Intermediate

2-Methoxy-6-pivalamidobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of phthalazinone derivatives, which exhibit activity against poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP has therapeutic potential for treating various diseases, including cancer and neurodegenerative disorders .

1.2. Therapeutic Potential

The inhibition of PARP is particularly relevant in oncology, where it can enhance the efficacy of chemotherapeutic agents. Studies indicate that compounds derived from this compound may improve treatment outcomes by sensitizing tumor cells to radiation and chemotherapy . Additionally, these compounds have been explored for their potential to treat vascular diseases and septic shock, showcasing their versatility in addressing critical health issues .

3.1. Case Study: PARP Inhibition

In a study investigating the effects of this compound derivatives on cancer cells, researchers found that these compounds significantly inhibited PARP activity, leading to increased sensitivity to ionizing radiation in tumor cells. The findings suggest that such compounds could be developed into adjunct therapies for cancer treatment, enhancing the effectiveness of existing treatments .

3.2. Case Study: Agricultural Applications

While primarily studied for its pharmaceutical applications, this compound has also shown promise in agricultural chemistry as a precursor for developing fungicides. Its derivatives have been tested for efficacy against common plant pathogens, demonstrating potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-pivalamidobenzoic acid involves its interaction with specific molecular targets. The methoxy and pivalamido groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical differences between 2-Methoxy-6-pivalamidobenzoic acid and its closest analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Methoxy (2), Pivalamido (6) C₁₃H₁₇NO₄ 263.28 g/mol* High lipophilicity; potential drug intermediate -
2-Methoxy-6-(trifluoromethyl)benzoic acid Methoxy (2), CF₃ (6) C₉H₇F₃O₃ 220.15 g/mol Electron-withdrawing CF₃ group; research reagent
2-Amino-6-methoxybenzoic acid Methoxy (2), Amino (6) C₈H₉NO₃ 167.16 g/mol Reactive amino group; precursor for dyes
2-Fluoro-6-methoxybenzoic acid Methoxy (2), Fluoro (6) C₈H₇FO₃ 170.14 g/mol Enhanced acidity; agrochemical applications
2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid Methoxy (2'), Methyl (6'), Biphenyl C₁₅H₁₄O₃ 242.27 g/mol Biphenyl backbone; drug impurity standard

*Calculated based on structural similarity to listed analogs.

Substituent Effects and Functional Differences

  • Pivalamido vs. Trifluoromethyl (CF₃): The pivalamido group in the target compound increases steric bulk and lipophilicity compared to the electron-withdrawing CF₃ group in GF34998, which may reduce metabolic degradation but limit aqueous solubility .
  • Amino vs.
  • Biphenyl vs. Monocyclic Systems: The biphenyl structure in 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid introduces conformational rigidity, contrasting with the single-ring flexibility of the target compound, which may affect binding affinity in biological targets .

Biological Activity

2-Methoxy-6-pivalamidobenzoic acid, with the molecular formula C13H17NO4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Weight: 249.28 g/mol
  • Chemical Structure: The compound features a methoxy group and a pivalamide group attached to a benzoic acid core, which influences its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

PARP Inhibition

  • Role of PARP: PARP plays a crucial role in the cellular response to DNA damage. Inhibition of PARP can lead to increased DNA strand breaks and enhanced cytotoxicity in cancer cells, making it a target for cancer therapy.
  • Research Findings: Studies have shown that compounds similar to this compound exhibit significant PARP inhibitory activity, suggesting potential for therapeutic applications in oncology .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:

  • Inhibition of cell proliferation: By disrupting DNA repair processes, the compound can enhance the sensitivity of cancer cells to chemotherapeutic agents.
  • Case Studies: In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Mechanism: It may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Research Evidence: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H17NO4Anticancer, Antimicrobial
3-Methoxy-2-pivalamidobenzoic acidC13H17NO4PARP Inhibitor
Phthalazinone derivativesVariableAntitumor, Neuroprotective

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